Receptor Binding Profile: Melatonin as the MT2-Preferring Endogenous Ligand vs. Synthetic Agonists
Melatonin exhibits a distinct MT2/MT1 binding affinity ratio compared to synthetic melatonergic drugs. While synthetic agonists like ramelteon show extreme potency (Ki = 0.014 nM at MT1), they significantly alter the receptor subtype selectivity profile. Melatonin's Ki at MT2 (0.383 nM) is approximately 4.7-fold higher than its MT1 Ki (0.081 nM), defining its endogenous signaling bias [1]. In contrast, tasimelteon shows a 2.1-4.4 fold preference for MT2 over MT1, and ramelteon demonstrates a non-selective, ultra-high affinity profile .
| Evidence Dimension | Human Melatonin Receptor Binding Affinity (Ki) and Subtype Selectivity |
|---|---|
| Target Compound Data | MT1 Ki = 0.081 nM; MT2 Ki = 0.383 nM (MT2/MT1 Ratio = 4.7) |
| Comparator Or Baseline | Ramelteon: MT1 Ki = 0.014 nM, MT2 Ki = 0.112 nM (Ratio = 8.0); Tasimelteon: MT1 Ki = 0.304 nM, MT2 Ki = 0.0692 nM (Ratio = 0.23, MT2-selective) |
| Quantified Difference | Ramelteon MT1 affinity is ~5.8-fold higher than melatonin; tasimelteon MT2 affinity is ~5.5-fold higher than melatonin. |
| Conditions | In vitro radioligand binding assays using recombinant human MT1 and MT2 receptors expressed in CHO or NIH-3T3 cells [1]. |
Why This Matters
The endogenous receptor bias is critical for native circadian signaling studies; synthetic analogs with altered selectivity profiles cannot be used as functional substitutes without re-characterizing the entire signaling cascade.
- [1] Liu J, et al. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annu Rev Pharmacol Toxicol. 2016;56:361-383. Data from Table 4 in PMC5108473. View Source
